{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide
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Overview
Description
The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide is a complex organic molecule with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route . The reaction conditions often require specific catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- **2-[(4-methoxyanilino)methyl]phenol
- **2-(anilinomethyl)phenol
Uniqueness
The uniqueness of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide lies in its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H23N5O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H23N5O3/c1-4-11-26-23(30)18-13-19-22(27-21-15(2)6-5-12-28(21)24(19)31)29(20(18)25)14-16-7-9-17(32-3)10-8-16/h4-10,12-13,25H,1,11,14H2,2-3H3,(H,26,30) |
InChI Key |
WXBPNZLZBJRVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)C(=O)NCC=C |
Origin of Product |
United States |
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